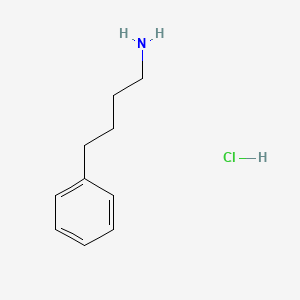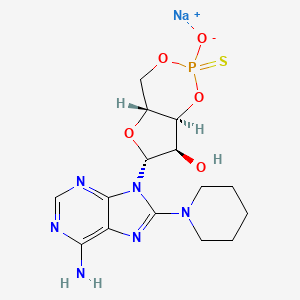
1-Bromo-2,3-difluoro-4-iodobenzene
Vue d'ensemble
Description
“1-Bromo-2,3-difluoro-4-iodobenzene” is a chemical compound that is used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Synthesis Analysis
In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .
Molecular Structure Analysis
The molecular formula of “1-Bromo-2,3-difluoro-4-iodobenzene” is C6H2BrF2I. The molecular weight is 318.88 g/mol . The InChI code is 1S/C6H2BrF2I/c7-3-1-2-4 (10)6 (9)5 (3)8/h1-2H and the InChI key is AZRZANAKODXVJW-UHFFFAOYSA-N .
Chemical Reactions Analysis
Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.88 g/mol. It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. It has a rotatable bond count of 0. Its exact mass is 317.83527 g/mol and its monoisotopic mass is also 317.83527 g/mol. Its topological polar surface area is 0 Ų. It has a heavy atom count of 10 .
Applications De Recherche Scientifique
Synthesis of Benzofurans
1-Bromo-2,3-difluoro-4-iodobenzene is utilized in the synthesis of benzofurans, a class of organic compounds. A study by Lu, Wang, Zhang, and Ma (2007) details a CuI-catalyzed domino process combining 1-bromo-2-iodobenzenes with beta-keto esters. This process leads to the formation of 2,3-disubstituted benzofurans, involving both intermolecular carbon-carbon bond formation and intramolecular carbon-oxygen bond formation (Lu, Wang, Zhang, & Ma, 2007).
Synthesis of Dibromobenzenes
The compound is also a precursor for various organic transformations. Diemer, Leroux, and Colobert (2011) describe methods for synthesizing 1,2-Dibromobenzenes, valuable in reactions based on benzynes. This synthesis involves regioselective bromination, ortho-metalation, and halogen/metal permutations, where compounds like 1-bromo-2-iodobenzene play a key role (Diemer, Leroux, & Colobert, 2011).
Vapour Pressure Assessment
In the field of thermodynamics, 1-bromo-2,3-difluoro-4-iodobenzene is studied to understand its vapor pressure properties. Oonk, Van Der Linde, Huinink, and Blok (1998) conducted research on the vapor pressures of this compound, employing methods like diaphragm manometer and torsion mass-loss effusion. Their study offers insights into the physical nature and quality of experimental data in terms of random and systematic errors (Oonk, Van Der Linde, Huinink, & Blok, 1998).
Halogen Substitution and Reactivity
In organic chemistry, 1-bromo-2,3-difluoro-4-iodobenzene is used to study halogen substitution reactions. Zhu, Ni, Gao, and Hu (2015) investigated copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds. They found that the substituent R of α,α-difluoroalkyl copper species plays a crucial role in reactivity, which is significant for the development of new fluoroalkylation reactions (Zhu, Ni, Gao, & Hu, 2015).
Photoionization Studies
This compound is also used in photoionization studies. Dietz, Duncan, Liverman, and Smalley (1980) investigated the absorptions of monosubstituted halobenzenes using resonance enhanced two-photon ionization in a supersonic molecular beam. Their research provided insights into the decay rates of excited states of these compounds (Dietz, Duncan, Liverman, & Smalley, 1980).
Mécanisme D'action
Pharmacokinetics
- Information on absorption is not readily available. The volume of distribution (Vd) remains unknown . Metabolic pathways for this compound are not well-characterized. Excretion routes are also unspecified.
Its potential therapeutic applications warrant exploration, but more studies are needed to fully understand its effects and optimize its use . 🧪🔬🌱
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2,3-difluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRZANAKODXVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-difluoro-4-iodobenzene | |
CAS RN |
207989-04-6 | |
| Record name | 4-Bromo-2,3-difluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



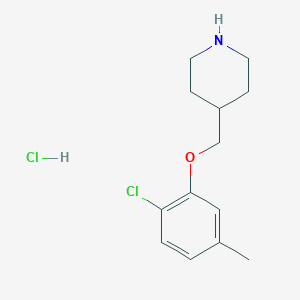
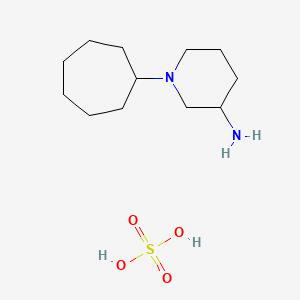
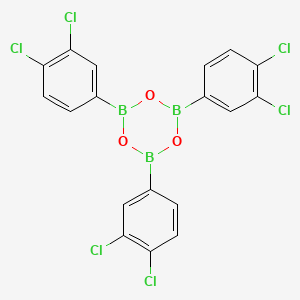
![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)


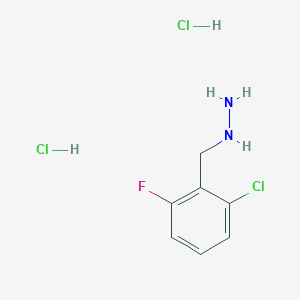
![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)

![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)
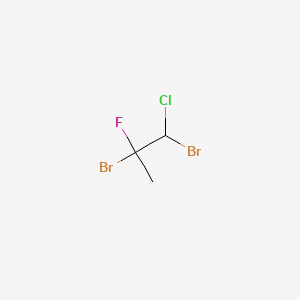
![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)
